((2R,3R,4S,5R)-5-(5-Amino-7-oxo-6,7-dihydro-3H-[1,2,3]triazolo[4,5-D]pyrimidin-3-YL)-4-(benzoyloxy)-3-fluorotetrahydrofuran-2-YL)methyl benzoate
Description
This compound is a fluorinated nucleoside analog characterized by a triazolo[4,5-D]pyrimidin core, a benzoyloxy group at the 4-position, and a single fluorine atom at the 3-position of the tetrahydrofuran ring.
Synthetic routes for analogous compounds (e.g., ) typically involve coupling reactions of modified sugar moieties with heterocyclic bases, followed by protective group manipulations. Characterization relies on NMR, IR, and mass spectrometry (e.g., ), though crystallographic data using SHELX software () could further confirm stereochemistry.
Properties
Molecular Formula |
C23H19FN6O6 |
|---|---|
Molecular Weight |
494.4 g/mol |
IUPAC Name |
[(2R,3R,4S,5R)-5-(5-amino-7-oxo-6H-triazolo[4,5-d]pyrimidin-3-yl)-4-benzoyloxy-3-fluorooxolan-2-yl]methyl benzoate |
InChI |
InChI=1S/C23H19FN6O6/c24-15-14(11-34-21(32)12-7-3-1-4-8-12)35-20(17(15)36-22(33)13-9-5-2-6-10-13)30-18-16(28-29-30)19(31)27-23(25)26-18/h1-10,14-15,17,20H,11H2,(H3,25,26,27,31)/t14-,15-,17-,20-/m1/s1 |
InChI Key |
UYCMLHXWSSGKGM-MXHNKVEKSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C4=C(C(=O)NC(=N4)N)N=N3)OC(=O)C5=CC=CC=C5)F |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)N3C4=C(C(=O)NC(=N4)N)N=N3)OC(=O)C5=CC=CC=C5)F |
Origin of Product |
United States |
Biological Activity
The compound ((2R,3R,4S,5R)-5-(5-amino-7-oxo-6,7-dihydro-3H-[1,2,3]triazolo[4,5-D]pyrimidin-3-YL)-4-(benzoyloxy)-3-fluorotetrahydrofuran-2-YL)methyl benzoate is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article synthesizes current research findings on its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound's structure includes a triazolopyrimidine moiety which is known for its various biological activities. The presence of a fluorine atom and a benzoyloxy group further enhances its pharmacological profile. The molecular formula is with a molecular weight of approximately 507.59 g/mol.
Research indicates that this compound may interact with various biological targets:
- Adenosine Receptors : The compound's structural similarity to nucleoside derivatives suggests potential activity as an agonist or antagonist at adenosine receptors, particularly the A3 subtype. This receptor is implicated in inflammatory responses and cancer progression .
- Enzyme Inhibition : There is evidence that compounds with similar structures inhibit specific kinases involved in cell signaling pathways. For example, inhibitors targeting the p38 mitogen-activated protein kinase have shown promise in preclinical studies .
Anticancer Activity
Several studies have reported the anticancer properties of related compounds. For instance:
- In vitro Studies : Compounds structurally related to the target molecule have demonstrated cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism often involves the induction of apoptosis and cell cycle arrest .
- Case Study : A study involving a derivative of this compound showed significant tumor reduction in animal models when administered alongside standard chemotherapy agents .
Anti-inflammatory Effects
The modulation of adenosine receptors by this compound may lead to anti-inflammatory effects:
- Research Findings : In models of acute inflammation, similar compounds have been shown to reduce inflammatory markers such as TNF-alpha and IL-6 levels .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Key Observations :
- Fluorination : The target compound’s single fluorine contrasts with the difluoro analog (CAS 2082744-93-0), which may alter steric and electronic profiles. Difluoro groups often enhance metabolic stability but reduce solubility .
Bioactivity and Functional Similarity
Computational Similarity Metrics
- Tanimoto Coefficients : Structural similarity between the target compound and analogs (e.g., CAS 2082744-93-0) likely exceeds 0.5, a threshold indicating significant overlap in Morgan fingerprints or MACCS keys .
- Murcko Scaffolds : Shared tetrahydrofuran and aromatic heterocycle scaffolds suggest common chemotypes, enabling clustering in chemical space networks .
Bioactivity Clustering ()
- Compounds with triazolo-pyrimidin cores (e.g., target and CAS 2082744-93-0) are predicted to cluster together in bioactivity profiles, implying shared targets such as nucleotide-processing enzymes (e.g., reverse transcriptases, helicases).
- CANDO Platform Insights : Despite structural similarities, proteomic interaction signatures () may diverge due to substituent-specific interactions, highlighting the need for multi-target profiling.
Pharmacokinetic and Pharmacodynamic Comparisons
| Property | Target Compound | CAS 2082744-93-0 | CAS 169516-55-6 |
|---|---|---|---|
| Lipophilicity (LogP) | High (benzoyl esters) | Higher (diF) | Moderate (Cl) |
| Metabolic Stability | Moderate | High | Variable |
| Predicted Targets | Nucleoside analog targets (e.g., viral polymerases) | Similar, with enhanced DNA affinity | Kinases, epigenetic regulators |
Notes:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
